3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride
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Overview
Description
3,9-Diazabicyclo[332]decan-10-one;hydrochloride is a chemical compound with the molecular formula C8H14N2O·HCl It is a bicyclic compound containing two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The ketone group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride
- 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride is unique due to its specific bicyclic structure and the presence of both nitrogen atoms and a ketone group. This combination of features allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3,9-diazabicyclo[3.3.2]decan-10-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-6-2-1-3-7(10-8)5-9-4-6;/h6-7,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONLYBSGIDXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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